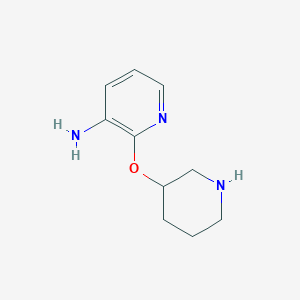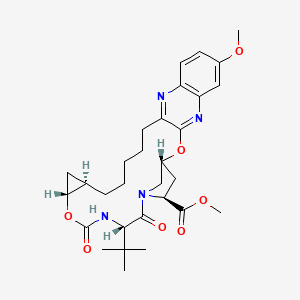
N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine
Vue d'ensemble
Description
“N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” is a compound that contains a pyridine ring and a 1,2,4-triazole ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . These types of compounds are known for their ability to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been studied using various techniques . For example, one study reported the structure of a compound featuring a two-dimensional (2D) 4-connected framework .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives have been analyzed in several studies . For example, one study reported the photoluminescence properties of compounds in the solid-state and solvent suspension at ambient temperature .Applications De Recherche Scientifique
Antifungal Activity
- Summary of Application: This compound has been used in the synthesis of derivatives with potential antifungal activity . It’s particularly effective against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces .
- Methods of Application: The compound is synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide . The final compounds are then evaluated for antifungal activity against various strains .
- Results: Many of the synthesized compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
Anti-Inflammatory Activity
- Summary of Application: N-[3-(substituted-4H-1,2,4-triazol-4-yl)]benzo-(d)] thiazol-2-amine derivatives have been reported to have in vivo anti-inflammatory activity .
- Results: From the result, only compound 30a displayed the most potent in vivo anti-inflammatory .
Antimicrobial Activity
- Summary of Application: Triazole compounds, including 1,2,4-triazole derivatives, have been reported to have various pharmacological activities such as antimicrobial .
Anticonvulsant Activity
- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit anticonvulsant activity .
Antitubercular Activity
- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antitubercular activity .
Antidepressant Activity
- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antidepressant activity .
Antiviral Activity
- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antiviral activity .
Anthelmintic Activity
- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit anthelmintic activity .
Antioxidant Activity
- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antioxidant activity .
Analgesic Activity
- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit analgesic activity .
Antimalarial Activity
Safety And Hazards
Orientations Futures
The future directions for the research on “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives could include further investigation into their potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more studies are needed to fully understand the mechanism of action of these compounds.
Propriétés
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-2-6(4-8-3-1)11-7-9-5-10-12-7/h1-5H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVNKNHYNSXSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)

![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)
![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)


